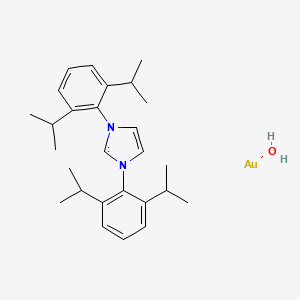

1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidenegold(I) hydroxide

Description

1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidenegold(I) hydroxide is a gold(I) complex characterized by its unique ligand structure. . It is notable for its applications in homogeneous catalysis and its potential in various scientific research fields.

Properties

CAS No. |

1240328-73-7 |

|---|---|

Molecular Formula |

C27H38AuN2O |

Molecular Weight |

603.6 g/mol |

InChI |

InChI=1S/C27H36N2.Au.H2O/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;;/h9-16,18-21H,1-8H3;;1H2 |

InChI Key |

QPUIPCDJKAPHHA-UHFFFAOYSA-N |

SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN([C]2)C3=C(C=CC=C3C(C)C)C(C)C.O.[Au] |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN([C]2)C3=C(C=CC=C3C(C)C)C(C)C.O.[Au] |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidenegold(I) hydroxide typically involves the following steps:

Formation of the N-heterocyclic carbene (NHC) ligand: This is achieved by deprotonating the corresponding imidazolium salt using a strong base such as potassium tert-butoxide.

Coordination with gold(I): The NHC ligand is then reacted with a gold(I) precursor, such as gold(I) chloride, in the presence of a suitable base to form the gold(I) NHC complex.

Hydroxide introduction:

Chemical Reactions Analysis

1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidenegold(I) hydroxide undergoes various chemical reactions, including:

Oxidation: The gold(I) center can be oxidized to gold(III) under specific conditions.

Substitution: The hydroxide ligand can be substituted with other ligands, such as halides or phosphines, under appropriate conditions.

Coordination reactions: The NHC ligand can coordinate with other metal centers, forming bimetallic complexes

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and halide sources like sodium chloride for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidenegold(I) hydroxide has a wide range of applications in scientific research:

Biology: The compound’s potential as an antimicrobial agent is being explored due to its ability to disrupt microbial cell membranes.

Medicine: Research is ongoing into its potential use in cancer therapy, leveraging its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism by which 1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidenegold(I) hydroxide exerts its effects involves the coordination of the NHC ligand to the gold(I) center, which stabilizes the gold(I) oxidation state and enhances its reactivity. The hydroxide ion can participate in various catalytic cycles, facilitating the activation of substrates and the formation of reaction intermediates .

Comparison with Similar Compounds

1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidenegold(I) hydroxide is unique due to its bulky NHC ligand, which provides steric protection to the gold(I) center and enhances its stability. Similar compounds include:

1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: Used as a precursor to NHC ligands.

1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene bis(trifluoromethanesulfonyl)imide gold(I): Another gold(I) NHC complex with different ligands.

Allyl [1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]chloropalladium(II): A palladium NHC complex used in catalysis.

These compounds share similar structural features but differ in their metal centers and ligands, which influence their reactivity and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.